molecular formula C21H33N3O B310934 N-(1H-benzimidazol-2-yl)tetradecanamide

N-(1H-benzimidazol-2-yl)tetradecanamide

Cat. No.: B310934
M. Wt: 343.5 g/mol
InChI Key: LQDJVORSHXSUQI-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)tetradecanamide is a benzimidazole derivative featuring a 14-carbon acyl chain (tetradecanamide) attached to the N1 position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad-spectrum bioactivities, including antimicrobial, anticancer, and analgesic properties . The tetradecanamide moiety introduces significant hydrophobicity, which may enhance membrane permeability and prolong metabolic stability compared to shorter-chain analogues.

Properties

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)tetradecanamide

InChI

InChI=1S/C21H33N3O/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21-22-18-15-13-14-16-19(18)23-21/h13-16H,2-12,17H2,1H3,(H2,22,23,24,25)

InChI Key

LQDJVORSHXSUQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2N1

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Benzimidazole Derivatives
Compound Name Core Structure Substituent logP* Solubility Bioactivity
N-(1H-Benzimidazol-2-yl)tetradecanamide Benzimidazole Tetradecanamide (C14) ~8.5 Low Antimicrobial (predicted)
N-(1H-Benzimidazol-2-yl)acetamide Benzimidazole Acetamide (C2) ~1.2 Moderate PPARγ agonism, Analgesic
N-(1,3-Thiazol-2-yl)tetradecanamide Thiazole Tetradecanamide (C14) ~7.8 Low Unreported
Compound W1 Benzimidazole-thioacetamido Dinitrophenyl ~3.5 Moderate Antimicrobial, Anticancer
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine Benzimidazole-thiazole Nitrobenzylidene, dimethylamino ~4.2 Moderate Antitubercular, Antibacterial

*logP values estimated using computational tools (e.g., ChemDraw).

Key Observations:
  • Hydrophobicity : The tetradecanamide chain in this compound confers high lipophilicity (logP ~8.5), which may enhance tissue penetration but reduce aqueous solubility. This contrasts with acetamide derivatives (logP ~1.2), which exhibit better solubility but shorter half-lives .
  • Bioactivity Trends : Shorter acyl chains (e.g., acetamide) are associated with receptor-targeted activities (e.g., PPARγ agonism), while longer chains may favor membrane disruption or intracellular accumulation, common in antimicrobial agents .

Challenges and Trade-offs

  • Solubility-Bioavailability Balance : High logP values (e.g., ~8.5) may necessitate formulation strategies (e.g., liposomal delivery) to mitigate poor solubility .
  • Synthetic Complexity : Long-chain acylation requires optimized conditions to avoid side reactions, as seen in benzoyl chloride-mediated syntheses .

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